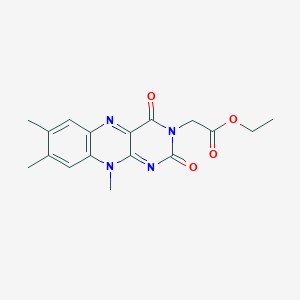

Lumiflavin-3-acetic Acid Ethyl Ester

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 2-(7,8,10-trimethyl-2,4-dioxobenzo[g]pteridin-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O4/c1-5-25-13(22)8-21-16(23)14-15(19-17(21)24)20(4)12-7-10(3)9(2)6-11(12)18-14/h6-7H,5,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTTAUDMKCURTRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=O)C2=NC3=C(C=C(C(=C3)C)C)N(C2=NC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization Pathways

Esterification Reactions for Lumiflavin-3-acetic Acid Ethyl Ester Synthesis

The synthesis of lumiflavin-3-acetic acid ethyl ester from its corresponding carboxylic acid, lumiflavin-3-acetic acid, is achieved through esterification. This process can be approached through both chemical and enzymatic methods.

Acid-Catalyzed Esterification Approaches

A common method for the synthesis of esters from carboxylic acids and alcohols is the Fischer-Speier esterification. This acid-catalyzed reaction involves the refluxing of the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The general mechanism for the acid-catalyzed esterification of lumiflavin-3-acetic acid with ethanol (B145695) is depicted below:

Reaction Scheme:

| Parameter | Typical Condition |

| Catalyst | Concentrated H₂SO₄ or HCl |

| Reactants | Lumiflavin-3-acetic acid, Ethanol (often in excess) |

| Temperature | Reflux |

| Reaction Time | Varies depending on scale and specific conditions |

Enzymatic Synthesis Pathways of Related Esters

Enzymatic synthesis offers a milder and often more selective alternative to chemical methods for ester production. Lipases are a class of enzymes commonly employed for esterification reactions. While specific studies on the enzymatic synthesis of lumiflavin-3-acetic acid ethyl ester are limited, the general applicability of lipases for the esterification of various carboxylic acids suggests their potential use in this context.

The enzymatic reaction would involve the incubation of lumiflavin-3-acetic acid and ethanol with a suitable lipase (B570770) in an appropriate solvent system. The choice of lipase and reaction conditions, such as temperature and solvent, would be critical for optimizing the yield and purity of the final product.

Precursor Chemistry and Formation Pathways

The primary precursor for the synthesis of lumiflavin-3-acetic acid ethyl ester is lumiflavin-3-acetic acid. This precursor can be derived from the well-known vitamin B2, riboflavin (B1680620).

Derivation from Riboflavin Photodegradation Products

Riboflavin is known to be sensitive to light, and its photodegradation leads to the formation of several products, including lumiflavin (B1675435) and lumichrome (B1664701). Under certain conditions, the photodegradation of riboflavin can also yield lumiflavin-3-acetic acid, also referred to in some literature as carboxymethylflavin (B1198471) (CMF). nih.gov

The formation of these products is highly dependent on the pH of the solution and the presence of oxygen. Generally, in alkaline solutions, the photodegradation of riboflavin favors the formation of lumiflavin, while acidic or neutral conditions tend to produce lumichrome. The cleavage of the ribityl side chain of riboflavin is a key step in these transformations. The formation of lumiflavin-3-acetic acid involves the oxidative cleavage of the ribityl side chain. nih.gov

Table of Riboflavin Photodegradation Products

| Photodegradation Product | Typical Formation Conditions |

| Lumiflavin | Alkaline pH |

| Lumichrome | Acidic or Neutral pH |

| Lumiflavin-3-acetic Acid (CMF) | Photolysis of Riboflavin |

Conversion from Lumiflavin-3-acetic Acid

The direct precursor to lumiflavin-3-acetic acid ethyl ester is lumiflavin-3-acetic acid. Once lumiflavin-3-acetic acid is obtained, for instance, through the photodegradation of riboflavin, it can be converted to its ethyl ester via the esterification methods described in section 2.1. This conversion involves the reaction of the carboxylic acid group at the N-3 position of the lumiflavin molecule with ethanol.

Targeted Chemical Modifications and Analog Synthesis Strategies

The chemical modification of the lumiflavin scaffold can lead to the synthesis of various analogs with potentially altered physicochemical and biological properties. Modifications at the N-3 position of the isoalloxazine ring are of particular interest for creating derivatives like lumiflavin-3-acetic acid ethyl ester.

Strategies for synthesizing analogs often involve the reaction of lumiflavin with different alkylating agents. For instance, reacting lumiflavin with various haloacetic acid esters could lead to a range of N-3 substituted lumiflavin esters.

While the synthesis of a wide array of flavone (B191248) acetic acid analogs has been reported, detailed studies on the targeted synthesis of a broad range of lumiflavin-3-acetic acid ester analogs are less common. However, the general principles of N-alkylation of heterocyclic compounds can be applied to design synthetic routes to novel lumiflavin derivatives.

Advanced Spectroscopic Characterization and Elucidation of Molecular Structures

Electronic Absorption and Emission Spectroscopy Investigations

The electronic transitions of lumiflavin-3-acetic acid ethyl ester are governed by the π-electron system of its isoalloxazine ring. Spectroscopic techniques that probe these transitions provide valuable insights into the molecule's interaction with light.

Determination of Absorption Cross-Section Spectra

The absorption of light by lumiflavin-3-acetic acid ethyl ester is characterized by strong transitions in the ultraviolet (UV) and visible regions of the electromagnetic spectrum, which are characteristic of the lumiflavin (B1675435) core. The absorption spectrum is dominated by two main bands: a band in the near-UV region around 370 nm and a more intense band in the blue region of the visible spectrum, peaking at approximately 445 nm. These bands correspond to the S0 → S2 and S0 → S1 electronic transitions, respectively, and are of π → π* character.

Table 1: Typical Absorption Maxima for the Lumiflavin Chromophore

| Transition | Wavelength (nm) |

| S₀ → S₁ | ~ 445 |

| S₀ → S₂ | ~ 370 |

Analysis of Stimulated Emission Cross-Section Spectra

Stimulated emission is the process responsible for light amplification in lasers and is a key parameter for evaluating the potential of a molecule in such applications. The stimulated emission cross-section (σe) is related to the fluorescence spectrum of the molecule. For flavins, the fluorescence spectrum is a broad, mirror-image of the lowest energy absorption band (S1 → S0). The peak of the emission spectrum for lumiflavin derivatives is typically in the green region, around 520-540 nm.

The magnitude of the stimulated emission cross-section is crucial for achieving efficient light amplification. For lumiflavin and its derivatives, the stimulated emission cross-section is generally smaller than the absorption cross-section. The presence of the flexible ethyl acetate (B1210297) group in lumiflavin-3-acetic acid ethyl ester might influence the excited-state dynamics and, consequently, the stimulated emission cross-section, potentially through non-radiative decay pathways.

Fluorescence Quantum Distribution and Quantum Yield Studies

The fluorescence quantum yield (Φf) represents the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. For lumiflavin in common organic solvents, the fluorescence quantum yield is typically around 0.2-0.3. For the closely related compound, 3-Ethyl-lumiflavin, a fluorescence quantum yield of 0.16 has been reported in aqueous solutions. nih.gov The ethyl acetate group, being more flexible than a simple ethyl group, might introduce additional non-radiative decay channels, potentially leading to a slightly lower quantum yield for lumiflavin-3-acetic acid ethyl ester compared to lumiflavin itself.

The fluorescence quantum distribution describes the probability of emission at each wavelength across the emission spectrum. This distribution is essentially the shape of the fluorescence spectrum.

Table 2: Photophysical Properties of a Related Flavin Derivative

| Compound | Solvent | Fluorescence Quantum Yield (Φf) |

| 3-Ethyl-lumiflavin | Aqueous Solution | 0.16 nih.gov |

Lifetime and Fluorescence Polarization Measurements

The fluorescence lifetime (τf) is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. For flavins, fluorescence lifetimes are typically in the nanosecond range. For instance, 3-Ethyl-lumiflavin has a reported fluorescence lifetime of 4.5 ns in aqueous solution. nih.gov The fluorescence lifetime of lumiflavin-3-acetic acid ethyl ester is expected to be of a similar magnitude.

Table 3: Fluorescence Lifetime of a Related Flavin Derivative

| Compound | Solvent | Fluorescence Lifetime (τf) (ns) |

| 3-Ethyl-lumiflavin | Aqueous Solution | 4.5 nih.gov |

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These techniques are powerful tools for identifying functional groups and elucidating the molecular structure of lumiflavin-3-acetic acid ethyl ester.

Infrared (IR) and Raman Spectroscopic Analysis

The IR and Raman spectra of lumiflavin-3-acetic acid ethyl ester are dominated by the vibrations of the isoalloxazine ring system, with additional characteristic bands arising from the ethyl acetate substituent.

The isoalloxazine core gives rise to a series of complex and characteristic bands. In the high-frequency region of the IR spectrum, C-H stretching vibrations of the methyl groups on the benzene (B151609) ring are expected around 2900-3000 cm⁻¹. The most prominent features of the lumiflavin moiety are the strong C=O stretching vibrations of the uracil (B121893) part of the ring, typically observed between 1650 and 1750 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic rings appear in the 1500-1650 cm⁻¹ region. The fingerprint region (below 1500 cm⁻¹) contains a rich pattern of bands corresponding to various bending and coupled vibrations of the ring system.

The ethyl acetate group at the N(3) position introduces several distinct vibrational modes. The most characteristic of these is the ester carbonyl (C=O) stretching vibration, which is expected to appear as a strong band in the IR spectrum, typically in the range of 1735-1750 cm⁻¹. This band is well-separated from the C=O stretching vibrations of the isoalloxazine ring, allowing for clear identification. Additionally, the C-O stretching vibrations of the ester group will give rise to bands in the 1000-1300 cm⁻¹ region. The CH₂ and CH₃ groups of the ethyl moiety will show characteristic stretching and bending vibrations.

In Raman spectroscopy, the vibrations of the isoalloxazine ring are also prominent, particularly those involving the conjugated π-system, which often give rise to strong Raman scattering. The symmetric stretching vibrations of the C=C and C=N bonds are typically intense in the Raman spectrum. The C=O stretching vibrations are also Raman active. The vibrations of the ethyl acetate group will also be observable in the Raman spectrum, complementing the information obtained from IR spectroscopy.

Table 4: Characteristic Infrared Absorption Frequencies for Lumiflavin-3-acetic Acid Ethyl Ester Functional Groups

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Isoalloxazine Ring | C=O stretch | 1650 - 1750 |

| C=C / C=N stretch | 1500 - 1650 | |

| Ethyl Acetate | C=O stretch (ester) | 1735 - 1750 |

| C-O stretch | 1000 - 1300 | |

| Aromatic/Alkyl | C-H stretch | 2850 - 3100 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the molecular structure of Lumiflavin-3-acetic Acid Ethyl Ester in solution. By analyzing the chemical shifts, coupling constants, and relaxation times of NMR-active nuclei such as ¹H and ¹³C, a detailed picture of the molecule's connectivity and three-dimensional structure can be assembled.

Expected ¹H NMR Spectral Features:

Aromatic Protons: The protons on the xylene ring of the isoalloxazine core are expected to appear as distinct signals in the aromatic region of the spectrum.

Methyl Protons: The methyl groups at the C7 and C8 positions of the isoalloxazine ring will likely produce sharp singlet signals.

N10-Methyl Protons: The methyl group attached to the N10 atom is also expected to be a singlet.

Ethyl Ester Protons: The ethyl group of the ester moiety will exhibit characteristic signals: a quartet for the methylene (B1212753) (-CH₂-) protons coupled to the adjacent methyl group, and a triplet for the terminal methyl (-CH₃) protons coupled to the methylene group. docbrown.info

N3-Methylene Protons: The methylene protons of the acetic acid group at the N3 position would likely appear as a singlet, as they lack adjacent protons for coupling.

Expected ¹³C NMR Spectral Features:

The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule, including the carbonyl carbons of the isoalloxazine ring and the ester group, as well as the sp²-hybridized carbons of the aromatic and pyrimidine (B1678525) rings, and the sp³-hybridized carbons of the methyl and ethyl groups. Studies on similar compounds like 3-Ethyl-lumiflavin have utilized ¹³C-NMR for comprehensive structural characterization. researchgate.net

The following table outlines the anticipated proton NMR chemical shifts for Lumiflavin-3-acetic Acid Ethyl Ester based on analogous structures.

| Proton Group | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Aromatic (C6-H, C9-H) | 7.5 - 8.5 | Singlets |

| N3-CH₂ | 4.5 - 5.5 | Singlet |

| O-CH₂ (Ethyl) | 4.0 - 4.5 | Quartet |

| N10-CH₃ | 3.8 - 4.2 | Singlet |

| C7-CH₃, C8-CH₃ | 2.3 - 2.8 | Singlets |

| CH₃ (Ethyl) | 1.0 - 1.5 | Triplet |

Mass Spectrometric Approaches for Structural Confirmation

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and confirming the elemental composition of Lumiflavin-3-acetic Acid Ethyl Ester. High-resolution mass spectrometry can provide the exact mass of the molecule, allowing for the unambiguous determination of its molecular formula (C₁₇H₁₈N₄O₄). smallmolecules.com

Beyond molecular weight determination, tandem mass spectrometry (MS/MS) offers profound insights into the molecular structure through controlled fragmentation. By isolating the molecular ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced that reveal the connectivity of the molecule.

For flavin derivatives, fragmentation often initiates at the substituents of the isoalloxazine ring. researchgate.net In the case of Lumiflavin-3-acetic Acid Ethyl Ester, fragmentation pathways are expected to involve the loss of the ethyl acetate group at the N3 position. Studies on the related compound, 3-Ethyl-lumiflavin, revealed a specific fragmentation pathway involving the ejection of a C₂H₅-N=C=O molecule, which is indicative of the substituent at the N3 position. researchgate.net A similar fragmentation pattern, likely involving the loss of the ethyl acetate moiety or parts thereof, would be anticipated for Lumiflavin-3-acetic Acid Ethyl Ester.

Common fragmentation patterns for the isoalloxazine core itself include the elimination of HNCO from the pyrimidine ring. researchgate.net The analysis of these fragmentation patterns allows for the confirmation of the core flavin structure and the nature and location of its substituents.

The following table summarizes the key mass spectrometric data for Lumiflavin-3-acetic Acid Ethyl Ester.

| Parameter | Value |

| Molecular Formula | C₁₇H₁₈N₄O₄ |

| Exact Mass | 342.1332 g/mol |

| Key Fragmentation Pathways | Loss of the ethyl acetate moiety from the N3 position. Cleavage within the isoalloxazine ring system. |

Photochemical and Photophysical Properties: Mechanistic Insights

Excited State Dynamics and Energy Transfer Mechanisms

Upon absorption of light, lumiflavin-3-acetic acid ethyl ester is promoted to an electronically excited singlet state. The subsequent de-excitation pathways are complex and include fluorescence, internal conversion, and intersystem crossing to the triplet state.

Intersystem Crossing (ISC) Processes and Quantum Yields

The substitution at the N3 position of the isoalloxazine ring, as in the case of the ethyl acetate (B1210297) group, can influence the photophysical properties. For a closely related compound, 3-Ethyl-lumiflavin, a fluorescence quantum yield (ΦF) of 0.16 has been recorded in aqueous solutions. researchgate.net Given that fluorescence and intersystem crossing are competing decay pathways from the first excited singlet state (S1), this suggests a significant portion of the excited molecules transition to the triplet state. Computational studies on various flavin derivatives have shown that modifications to the isoalloxazine ring can be used to modulate ISC rates. researchgate.net For many flavins, the triplet quantum yield is substantial, often in the range of 0.5 or higher, making them efficient photosensitizers. researchgate.net For instance, 3-methyl-riboflavin tetraacetate exhibits a triplet state quantum yield of 0.54 in methanol (B129727). researchgate.net The ISC in flavins is facilitated by spin-orbit coupling, and its rate can be influenced by the presence of nearby heavy atoms or specific molecular conformations. wikipedia.org

Table 1: Photophysical Properties of N3-Substituted Flavin Analogues

| Compound | Solvent | Fluorescence Quantum Yield (ΦF) | Triplet State Quantum Yield (ΦISC) |

|---|---|---|---|

| 3-Ethyl-lumiflavin | Aqueous Solution | 0.16 | - |

Note: Data for closely related compounds are presented as proxies for Lumiflavin-3-acetic Acid Ethyl Ester.

Triplet State Formation and Decay Kinetics

The triplet state of the flavin chromophore is characterized by its relatively long lifetime compared to the singlet excited state, allowing it to participate in bimolecular reactions. Laser flash photolysis studies on 3-Ethyl-lumiflavin in methanol revealed a triplet state lifetime of 9.5 µs. researchgate.net The decay of the triplet state can occur through phosphorescence (which is generally weak for flavins in solution at room temperature), non-radiative decay back to the ground state, or quenching by other molecules, including molecular oxygen. nih.gov

The triplet state of flavins, including lumiflavin (B1675435), has been extensively studied. The triplet energy of lumiflavin is predicted to be around 42 kcal/mol higher than the singlet ground state. nih.gov The decay kinetics of the triplet state are sensitive to the molecular environment, including the solvent and pH. Time-resolved electron paramagnetic resonance (EPR) spectroscopy has been used to study the triplet states of riboflavin (B1680620) and flavin mononucleotide, revealing that the decay kinetics are influenced by the protonation state of the isoalloxazine ring. nih.gov

Photo-Induced Electron Transfer (PET) and Redox Pathways

The flavin chromophore in lumiflavin-3-acetic acid ethyl ester is redox-active and can undergo photo-induced electron transfer (PET) reactions. In these processes, the excited flavin can act as either an electron acceptor or an electron donor.

One-Electron and Two-Electron Reduction Modes of Flavin Chromophores

Flavins can exist in three primary redox states: the oxidized quinone, the one-electron reduced semiquinone radical, and the two-electron reduced hydroquinone (B1673460). nih.gov Upon photoexcitation, the flavin molecule becomes a much stronger oxidizing agent. The excited singlet and triplet states of flavins can be quenched by electron donors, leading to the formation of the flavin semiquinone radical anion. rsc.orgbasicmedicalkey.com

The one-electron reduction leads to the formation of a flavin radical, which can be either a neutral radical (FH•) or a radical anion (F•⁻), depending on the pH. Subsequent acceptance of a second electron results in the fully reduced hydroquinone (FH₂ or FH⁻). The redox potentials of flavins can be tuned by the protein environment in flavoenzymes and by substitution on the isoalloxazine ring in synthetic analogues. mdpi.com The introduction of substituents at the N3 position can influence these redox properties. researchgate.net

Visible light photoexcitation of an oxidized flavin in the presence of a suitable electron donor can lead to a one-electron transfer to the flavin, generating the anionic FMN semiquinone. acs.orgnih.gov This process can be extremely fast, occurring on the picosecond timescale. acs.org

Interaction with Radical Species in Photochemical Reactions

The triplet state of flavins and the flavin semiquinone radical are both radical species and can readily interact with other radicals. Pulse radiolysis studies on lumiflavin have shown that it reacts with radicals such as .CO₂⁻ and alcohol radicals at near-diffusion-controlled rates to form the lumiflavin semiquinone radical. nih.gov

The flavin semiquinone radical can, in turn, react with other radicals. For instance, it can be further reduced by another radical to the fully reduced flavin. nih.gov Alternatively, it can undergo radical-radical coupling reactions. nih.gov The interaction with radical species is a key aspect of the photosensitizing action of flavins, where they can initiate radical chain reactions. beilstein-journals.org The reaction of triplet flavin with electron donors like indole (B1671886) proceeds through a cascade of intermediates involving electron transfer, proton transfer, and radical coupling. nih.govacs.org

Table 2: Second-Order Rate Constants for the Reaction of Oxidized Lumiflavin with Various Radicals

| Radical Species | Rate Constant (10⁸ M⁻¹ s⁻¹) |

|---|---|

| .CO₂⁻ | 36 ± 4 |

| CH₃CHOH | 26 ± 3 |

Source: Data from a pulse radiolysis study on lumiflavin at pH 7. nih.gov

Photodegradation Mechanisms and Product Characterization

Flavins are known to be light-sensitive and can undergo photodegradation. The primary photodegradation products of riboflavin (which has a ribityl side chain at the N10 position) are lumichrome (B1664701) and lumiflavin. nih.gov The formation of these products is pH-dependent, with lumichrome being the major product in acidic and neutral conditions, while lumiflavin formation is favored in alkaline media. nih.govnih.gov

Since lumiflavin-3-acetic acid ethyl ester already possesses the lumiflavin core structure, its photodegradation will involve the breakdown of the isoalloxazine ring system or modifications to its substituents. The photodegradation of lumiflavin itself has been shown to be sensitized by singlet oxygen. nih.gov The reaction rates of riboflavin, lumiflavin, and lumichrome with singlet oxygen are all very high, on the order of 10⁸ M⁻¹ s⁻¹. nih.govacs.org This suggests that a likely pathway for the photodegradation of lumiflavin-3-acetic acid ethyl ester in the presence of oxygen involves photosensitized generation of singlet oxygen, which then attacks the flavin nucleus. The stability of flavin derivatives can be influenced by the ester groups attached; for instance, certain long-chain riboflavin esters are more photostable than riboflavin itself. nih.gov The specific degradation products of lumiflavin-3-acetic acid ethyl ester, particularly the fate of the N3-ethyl acetate group, would require detailed product analysis studies.

Blue-Light Induced Degradation Pathways of Flavoquinone Dyes

Lumiflavin-3-acetic Acid Ethyl Ester, as a flavoquinone derivative, is susceptible to degradation upon exposure to blue light. rsc.orgnsf.gov The process begins with the absorption of a photon, which promotes the flavin from its ground state (Fl_ox) to an excited singlet state (¹Fl_ox). This singlet state can then undergo intersystem crossing to form the more stable and longer-lived triplet state (³Fl_ox). osu.edu

This excited triplet state is a powerful oxidizing agent and is the primary initiator of flavin-sensitized photoreactions. taylorfrancis.com The degradation of the flavoquinone dye can proceed through several pathways originating from this excited state. The flavin molecule can react with other substrate molecules or with molecular oxygen, leading to the formation of reactive oxygen species (ROS) such as singlet oxygen (¹O₂) and superoxide (B77818) radicals (O₂⁻). nih.gov These highly reactive species can, in turn, attack and degrade other molecules in the system, as well as the flavin dye itself. acs.org Intense blue light irradiation has been observed to directly induce the photodegradation of flavins. rsc.org This intrinsic instability to light is a key characteristic of flavoquinone dyes and underpins their role as photosensitizers in various chemical and biological systems.

Aerobic and Anaerobic Photodecomposition Processes of Related Flavins

The photodecomposition of flavins like the lumiflavin core of the title compound can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, proceeding through distinct mechanisms. iastate.edu

Aerobic Photodecomposition:

In the presence of oxygen, flavin photosensitization typically follows two main pathways, known as Type I and Type II reactions. acs.orgnih.gov

Type I Mechanism: The excited triplet flavin (³Fl) interacts directly with a substrate molecule, often by abstracting a hydrogen atom or an electron. This results in the formation of a reduced flavin semiquinone radical (FlH•) and a substrate radical. These radicals can then react with ground-state molecular oxygen (³O₂) to produce superoxide anions (O₂⁻) and other reactive oxygen species, which drive oxidative degradation. acs.orgnih.gov The formation of key photoproducts like lumichrome and lumiflavin from riboflavin has been attributed to a Type I mechanism involving the unstable diradical excited triplet state. osu.eduacs.org

Type II Mechanism: The excited triplet flavin (³Fl) transfers its energy directly to ground-state molecular oxygen (³O₂), which is itself a triplet. This energy transfer converts the oxygen into the highly reactive, electronically excited singlet state (¹O₂). Singlet oxygen is a powerful electrophile that can rapidly oxidize various organic molecules, including the flavin itself. osu.eduacs.org The reaction rates of flavins with singlet oxygen are very high, indicating an efficient degradation pathway. acs.orgnih.gov

Reaction Rates of Flavins with Singlet Oxygen

| Flavin Compound | Rate Constant (M⁻¹ s⁻¹) |

|---|---|

| Riboflavin | 9.66 x 10⁸ |

| Lumiflavin | 8.58 x 10⁸ |

| Lumichrome | 8.21 x 10⁸ |

This data highlights the high reactivity of flavin compounds with singlet oxygen, a key mediator in aerobic photodecomposition. acs.orgnih.gov

Anaerobic Photodecomposition:

In the absence of oxygen, the primary photochemical pathway is photoreduction. taylorfrancis.comnih.gov The excited triplet flavin (³Fl) can abstract electrons or hydrogen atoms from a suitable donor molecule. This process leads to the formation of the flavin semiquinone radical, and upon further reduction, the fully reduced flavin hydroquinone (FlH₂). taylorfrancis.com This anaerobic photolysis is critical in many biological electron transfer chains where flavoenzymes operate in low-oxygen environments. Theorell noted that the proportion of irreversibly altered flavin molecules during photolysis depends on the oxygen pressure. iastate.edu

Characterization of Photodecomposition Products (e.g., 9-acetic acid flavin esters)

The photodegradation of the isoalloxazine ring and its side chains leads to a variety of photoproducts. The specific products formed are highly dependent on the reaction conditions, particularly pH and the presence of oxygen. nih.gov

For flavins with an N-10 side chain, such as riboflavin, the primary and most well-characterized photoproducts are lumichrome and lumiflavin. osu.edunih.gov

Lumichrome: This is the major degradation product in neutral or acidic solutions. It is formed by the intramolecular photodealkylation of the side chain at the N-10 position. osu.edunih.gov

Lumiflavin: This product is formed preferentially in basic (alkaline) solutions, also through the cleavage of the N-10 side chain. osu.edunih.gov

Beyond these common products, other degradation compounds have been identified. The existence of a 9-acetic acid flavin as an aerobic photodegradation product has been documented. Its formation was confirmed through the characterization of its corresponding acetic acid ester . iastate.edu This indicates a degradation pathway that involves modification of the methyl group at the C-9 position of the isoalloxazine ring. Other identified products from the degradation of related flavins include formylmethylflavin (FMF) and carboxymethylflavin (B1198471) (CMF). nih.gov

The table below summarizes the major photodecomposition products of the flavin core structure under different conditions.

Major Photodecomposition Products of the Flavin Core

| Product | Precursor Side Chain | Condition |

|---|---|---|

| Lumichrome | Ribityl | Neutral/Acidic pH |

| Lumiflavin | Ribityl | Basic pH |

| 9-acetic acid flavin esters | - | Aerobic |

| Formylmethylflavin (FMF) | Ribityl | Intermediate |

This table outlines the primary, well-characterized products resulting from the photodegradation of the flavin nucleus, with formation pathways dependent on environmental pH. osu.eduiastate.edunih.gov

Computational and Theoretical Chemistry Approaches

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for investigating the electronic structure and properties of flavins due to its favorable balance of accuracy and computational cost.

Geometry Optimization and Electronic Structure Determination

DFT calculations are instrumental in determining the stable three-dimensional arrangement of atoms in a molecule. For flavins, geometry optimization is crucial as the planarity of the isoalloxazine ring system is highly dependent on its oxidation state. In its oxidized form, the flavin ring is generally planar. However, upon reduction to the dihydroflavin state, the ring adopts a bent conformation along the N5-N10 axis. nih.gov

For 3-Ethyl-lumiflavin, a compound closely related to Lumiflavin-3-acetic Acid Ethyl Ester, DFT calculations have been shown to provide a geometry that is in good agreement with experimental data obtained from X-ray crystallography. researchgate.net While minor discrepancies exist, these are often attributable to the different states of matter considered in the calculation (gas phase) versus the experiment (solid state). researchgate.net The electronic structure, including the distribution of electron density and the energies of molecular orbitals, is also readily obtained from these calculations and is fundamental to understanding the chemical reactivity of the molecule. researchgate.net

Below is a table comparing selected experimental bond lengths and angles from the crystal structure of 3-Ethyl-lumiflavin with those calculated using DFT.

Table 1: Comparison of Experimental and DFT Calculated Geometrical Parameters for 3-Ethyl-lumiflavin

| Parameter | Bond/Angle | Experimental (X-ray) | Calculated (DFT) |

|---|---|---|---|

| Bond Length (Å) | C2=O2 | 1.215 | 1.229 |

| N3-C4 | 1.383 | 1.396 | |

| C4=O4 | 1.211 | 1.224 | |

| N5=C4a | 1.305 | 1.315 | |

| C10a-N1 | 1.378 | 1.389 | |

| Bond Angle (°) | C2-N3-C4 | 125.1 | 124.7 |

| N3-C4-C4a | 116.5 | 116.8 | |

| C4-C4a-N5 | 122.9 | 122.7 | |

| C10a-N1-C2 | 119.5 | 119.8 |

Data adapted from a study on 3-Ethyl-lumiflavin, which serves as a proxy for Lumiflavin-3-acetic Acid Ethyl Ester. The original study should be consulted for specific computational details.

Prediction of Spectroscopic Parameters (e.g., IR Spectra)

DFT calculations are frequently employed to predict vibrational frequencies, which can be directly compared to experimental infrared (IR) spectra. This allows for the assignment of specific absorption bands to the vibrational modes of the molecule. For flavins, the C=O and C=N stretching vibrations of the isoalloxazine ring are particularly sensitive to the local environment and redox state, making them excellent probes for theoretical study. researchgate.net

Table 2: Representative Calculated IR Frequencies for Flavin and Ethyl Acetate (B1210297) Moieties

| Functional Group | Vibrational Mode | Typical Calculated Frequency (cm⁻¹) |

|---|---|---|

| Isoalloxazine C4=O4 | Stretching | ~1710 |

| Isoalloxazine C2=O2 | Stretching | ~1660 |

| Isoalloxazine C=N | Stretching | ~1600-1550 |

| Ethyl Acetate C=O | Stretching | ~1750 |

| Ethyl Acetate C-O | Stretching | ~1240 |

Frequencies are approximate and based on DFT calculations of lumiflavin (B1675435) and ethyl acetate as separate entities. The exact values for the target molecule may differ due to electronic coupling.

Studies on Protonation Sites and Tautomeric Equilibria in Flavins

Flavins can exist in various protonation states, which significantly influences their chemical and biological activity. DFT calculations are a valuable tool for determining the most likely sites of protonation by comparing the energies of the different possible protonated forms. For lumiflavin, it has been shown that in the ground state, the N1 position is the most favorable site for protonation. researchgate.net However, in the excited state, protonation at the N5 position becomes more favorable. researchgate.net The ethyl acetate substituent at the N3 position of Lumiflavin-3-acetic Acid Ethyl Ester is not expected to be a primary protonation site under physiological conditions. The presence of the N3-substituent blocks this position from participating in the tautomeric equilibria commonly observed in unsubstituted flavins. researchgate.net

Quantum Chemical Modeling of Reaction Mechanisms

Quantum chemical methods, including DFT, are essential for elucidating the detailed mechanisms of chemical reactions. These models allow for the characterization of transient species such as transition states and the calculation of activation energies, providing deep insights into reaction pathways.

Transition State Analysis and Energy Barrier Determination

By mapping the potential energy surface of a reaction, computational chemists can identify the transition state, which represents the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy barrier, a key determinant of the reaction rate. For flavoenzymes, which catalyze a wide range of redox reactions, transition state analysis has been used to understand mechanisms of substrate oxidation and oxygen activation. researchgate.net For instance, in the reaction of flavin with thiols, a transition state involving a concerted proton transfer to the N5 position of the flavin has been computationally characterized. researchgate.net The calculated energy barriers for such reactions provide a quantitative measure of their feasibility. researchgate.net

Electron Density Flow and Bond Evolution Theory (BET) Applications

While specific applications of Bond Evolution Theory (BET) to flavin chemistry are not extensively documented, this theoretical framework offers a powerful approach for understanding the dynamics of chemical bonding during a reaction. BET analyzes the changes in the topology of the electron localization function (ELF) along a reaction pathway. researchgate.net This allows for the visualization of electron density flow and the precise identification of the points at which chemical bonds are formed and broken. researchgate.net

In the context of flavin-mediated reactions, such as hydride transfer or electron transfer, BET could provide a detailed, step-by-step picture of how the electron density reorganizes. For example, in a hydride transfer to the N5 position of the flavin, BET could be used to follow the depopulation of the C-H bond of the substrate and the simultaneous formation of the N-H bond in the flavin. This approach translates the complex quantum mechanical description of a reaction into a more intuitive chemical narrative of bond making and breaking events. The application of BET to flavoenzyme catalysis represents a promising future direction for gaining deeper mechanistic insights.

Theoretical Investigations of Photophysical Processes

Computational chemistry provides a powerful lens through which to understand the intricate photophysical behaviors of molecules like Lumiflavin-3-acetic Acid Ethyl Ester. Theoretical investigations, particularly those employing quantum chemical methods, offer deep insights into the nature of electronically excited states and the pathways for energy dissipation. These approaches are essential for interpreting experimental data and predicting the photophysical properties of novel compounds.

Time-Dependent DFT (TD-DFT) for Excited State Calculations

Time-Dependent Density Functional Theory (TD-DFT) has emerged as a widely used and effective method for calculating the properties of electronically excited states in medium-sized organic molecules. semanticscholar.orgchemrxiv.org This approach allows for the computation of vertical excitation energies, which are crucial for assigning peaks in absorption spectra. scispace.com For flavin derivatives, TD-DFT calculations have been instrumental in characterizing the nature of their electronic transitions. researchgate.net

Studies on related compounds, such as 3-ethyl-lumiflavin, have demonstrated that TD-DFT methods can accurately reproduce experimental absorption spectra. researchgate.net The calculations typically show that the lower-energy transitions in flavins are of a π–π* character. researchgate.net While gas-phase calculations may show a blue shift compared to experimental spectra recorded in solvents, this is often attributed to solvent interactions that are not accounted for in the model. researchgate.net The choice of functional and basis set is critical for obtaining accurate results, with hybrid functionals like B3LYP often employed for flavin systems. researchgate.netresearchgate.net

Table 1: Calculated vs. Experimental Absorption Maxima for a Related Flavin Derivative

| Transition | Calculated λmax (nm) (Gas Phase) | Experimental λmax (nm) (Acetonitrile) |

| S₀ → S₁ | ~430 | ~445 |

| S₀ → S₂ | ~340 | ~355 |

Note: This table is illustrative and based on typical data for lumiflavin derivatives as specific data for Lumiflavin-3-acetic Acid Ethyl Ester was not available in the searched literature.

Spin-Orbit Coupling and Intersystem Crossing Pathways

Intersystem crossing (ISC) is a radiationless process involving a change in the spin multiplicity of a molecule, typically from an excited singlet state (S₁) to an excited triplet state (T₁). wikipedia.org This process is fundamental to understanding photophysical phenomena such as phosphorescence and photosensitization. The efficiency of ISC is governed by the strength of the spin-orbit coupling (SOC) between the singlet and triplet states involved. wikipedia.orgneu.edu

For many organic molecules, including flavin derivatives, the direct spin-orbit coupling between the S₁ and T₁ states can be weak. nih.gov In such cases, intersystem crossing is often facilitated by higher-lying triplet states. Theoretical studies on flavin derivatives suggest that a common pathway for ISC involves the S₁ (¹ππ) state coupling to a nearby T₂ (³ππ) state through a vibronic spin-orbit coupling mechanism. nih.gov This process is more efficient when the energy gap between the coupled states is small, and their vibrational levels overlap. wikipedia.org The presence of heavy atoms can significantly enhance spin-orbit coupling, but even in their absence, as is the case for flavins, ISC can be efficient due to these alternative pathways. wikipedia.orgresearchgate.net

The rate of intersystem crossing is a critical parameter that can be estimated through computational methods. These calculations involve determining the energies of the relevant singlet and triplet states and the magnitude of the spin-orbit coupling matrix elements between them.

Table 2: Key Parameters in Intersystem Crossing of Flavin Derivatives

| Parameter | Typical Calculated Value/Characteristic |

| S₁-T₂ Energy Gap | Small, allowing for efficient coupling |

| Spin-Orbit Coupling (SOC) Matrix Element | Weak for direct S₁-T₁ coupling, more significant for S₁-T₂ |

| Intersystem Crossing (ISC) Rate | Can be significant, leading to high triplet quantum yields |

Note: This table presents generalized findings for flavin derivatives from the literature, as specific values for Lumiflavin-3-acetic Acid Ethyl Ester were not found.

Valence Bond Theory Applications for Molecular Resonance Energy

Valence Bond (VB) theory offers a chemically intuitive picture of molecular structure and bonding by describing a molecule as a combination of various resonance structures. researchgate.netyoutube.com The concept of resonance energy is a cornerstone of VB theory, quantifying the extra stability of a delocalized electronic system compared to its most stable, localized Lewis structure. researchgate.netnih.gov This energy provides a measure of the extent of electron delocalization, which is crucial for understanding the structure, stability, and reactivity of conjugated molecules like Lumiflavin-3-acetic Acid Ethyl Ester.

Mechanistic Studies of Biological and Biochemical Interactions

Interactions with Flavin-Binding Proteins: Molecular Mechanisms

The interaction of flavin derivatives, such as Lumiflavin-3-acetic Acid Ethyl Ester, with flavin-binding proteins (flavoproteins) is a highly specific process governed by a combination of noncovalent interactions. The core isoalloxazine ring of the lumiflavin (B1675435) moiety is central to this binding. researchgate.netnih.gov Molecular recognition within the binding pocket of a flavoprotein is typically facilitated by a network of hydrogen bonds and significant π-π stacking interactions between the flavin's aromatic system and the side chains of aromatic amino acids like tryptophan and tyrosine. researchgate.net

The protein environment modulates the chemical reactivity and redox potential of the bound flavin. researchgate.netmdpi.com For Lumiflavin-3-acetic Acid Ethyl Ester, the ethyl acetate (B1210297) group at the N(3) position of the isoalloxazine ring introduces a unique steric and electronic profile compared to naturally occurring flavins like Flavin Mononucleotide (FMN) or Flavin Adenine (B156593) Dinucleotide (FAD). This substitution can influence the specific hydrogen-bonding network. For instance, calculations on lumiflavin complexes have shown that hydrogen bonding to the N(3)H position is dependent on the redox state of the flavin. researchgate.net The presence of the ester moiety would preclude this specific hydrogen bond, altering the binding affinity and the stability of the flavin within the protein's active site. The variability of resonance Raman (RR) spectra among different flavoproteins is often interpreted based on these specific protein-isoalloxazine interactions. nih.gov

| Interaction Type | Participating Moieties | Significance in Binding |

| π-π Stacking | Isoalloxazine ring and aromatic amino acid side chains (e.g., Tryptophan, Tyrosine) | Major contributor to binding energy and stabilization of the flavin in the binding pocket. researchgate.net |

| Hydrogen Bonding | Flavin carbonyl groups/N(1)H and protein backbone/side chains | Provides specificity and orients the flavin cofactor correctly for its function. researchgate.netresearchgate.net |

| Van der Waals Forces | Entire flavin molecule and surrounding non-polar residues | Contributes to the overall stability of the protein-ligand complex. |

| Steric Hindrance | N(3)-acetic acid ethyl ester group | Influences the precise fit and may alter the local conformation of the binding site compared to natural flavins. |

Role in Photochemical Induced Dynamic Nuclear Polarization (Photo-CIDNP) Studies of Flavoproteins

Lumiflavin derivatives are potent photosensitizers used in Photochemically Induced Dynamic Nuclear Polarization (Photo-CIDNP) NMR experiments to study the solvent-exposed surfaces of proteins. nih.govwikipedia.org This technique relies on the light-induced formation of a spin-correlated radical pair (SCRP) between the photosensitizer (the flavin) and electron-donating amino acid residues, primarily tryptophan and tyrosine. nih.govnih.gov

The mechanism begins with the photoexcitation of the flavin molecule to its singlet excited state, followed by efficient intersystem crossing to a longer-lived triplet state. wikipedia.orgcopernicus.org In this triplet state, the flavin is a strong oxidizing agent and can abstract an electron from a nearby solvent-accessible tryptophan or tyrosine residue, forming a radical pair. nih.govnih.gov The subsequent spin dynamics within this radical pair, governed by factors like hyperfine coupling constants, lead to a non-Boltzmann distribution of nuclear spin states. When the radical pair collapses back to the ground state, the resulting molecules possess dramatically enhanced NMR signals, which can be either emissive (negative) or absorptive (positive). wikipedia.orgcopernicus.org

Because this effect is contingent on direct molecular collision, only surface-exposed residues are polarized, making Photo-CIDNP an excellent tool for probing protein topology, folding, and interactions. wikipedia.org Lumiflavin-3-acetic Acid Ethyl Ester, with its core isoalloxazine structure, functions effectively as an exogenous photosensitizer in these experiments. researchgate.netnih.gov

| Parameter | Radical Species | Typical Value (MHz) | Significance |

| Isotropic Hyperfine Coupling (Aiso) | Anionic Flavin Radical (H7α) | ~ -6 to -8 | Influences the spin dynamics and polarization pattern in CIDNP. nih.gov |

| Isotropic Hyperfine Coupling (Aiso) | Anionic Flavin Radical (H9) | ~ -2 to -4 | Influences the spin dynamics and polarization pattern in CIDNP. nih.gov |

| Isotropic Hyperfine Coupling (Aiso) | Tryptophan Radical | Varies by proton | Determines the specific enhancements observed for tryptophan residues. nih.gov |

Enzyme-Catalyzed Transformations and Pathways Involving the Ester Moiety

The ethyl ester bond in Lumiflavin-3-acetic Acid Ethyl Ester is susceptible to hydrolysis by esterase enzymes (EC 3.1.1.1). Esterases are a broad class of hydrolases that catalyze the cleavage of ester bonds to form a carboxylic acid and an alcohol. nih.gov The hydrolysis of this specific flavin ester would yield lumiflavin-3-acetic acid and ethanol (B145695).

While specific studies on the hydrolysis of Lumiflavin-3-acetic Acid Ethyl Ester are not prevalent, the general mechanism of esterase action is well-understood. It typically involves a catalytic triad (B1167595) (e.g., Ser-His-Asp) in the enzyme's active site. A serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate, which is stabilized by an "oxyanion hole." This intermediate then collapses, releasing the alcohol moiety and forming an acyl-enzyme intermediate, which is subsequently hydrolyzed by a water molecule to release the carboxylic acid and regenerate the active enzyme. mdpi.com

The substrate specificity of esterases can be promiscuous, but the bulky isoalloxazine ring of the lumiflavin moiety would significantly influence binding and catalytic efficiency. nih.gov The enzyme's binding pocket must be able to accommodate the planar, aromatic flavin structure for the ester group to be positioned correctly for catalysis. Studies on various esterase activities show that both the acyl and alcohol portions of the ester influence substrate recognition and hydrolysis rates. nih.govresearchgate.net

Lumiflavin-3-acetic Acid Ethyl Ester is a synthetic derivative and not a product of natural biosynthetic pathways. However, its core structure is derived from riboflavin (B1680620) (Vitamin B2), which is the precursor for all biologically essential flavins. researchgate.netnih.gov In biological systems, riboflavin is converted into the active coenzymes FMN and FAD through sequential enzymatic reactions catalyzed by riboflavin kinase and FAD synthetase, respectively. nih.gov These pathways involve phosphorylation and adenylation of the ribityl side chain, not esterification at the N(3) position. nih.govwikipedia.org

The metabolic fate of a synthetic compound like Lumiflavin-3-acetic Acid Ethyl Ester in a biological system would likely begin with the hydrolysis of the ester bond, as described in the previous section, to yield lumiflavin-3-acetic acid. nih.gov The resulting lumiflavin derivative is not a standard metabolite. While the isoalloxazine ring is a recognized biological structure, the N(3)-acetic acid modification would likely target it for excretion or further degradation through pathways that handle xenobiotic compounds. Flavin degradation can occur, for instance, via the "flavin destructase" enzyme BluB, which cleaves the flavin ring, but its specificity for N(3)-substituted flavins is not established. nih.gov

Flavin-Sensitized Photochemical Reactions in Biological Systems

The isoalloxazine ring system makes flavins potent photosensitizers, capable of initiating photochemical reactions upon absorption of blue or near-UV light. researchgate.netrsc.org Lumiflavin-3-acetic Acid Ethyl Ester, sharing this chromophore, participates in such reactions. These photosensitized processes generally occur through two main mechanisms, Type I and Type II. nih.gov

Type I Mechanism: The excited triplet state flavin engages in direct electron or hydrogen atom transfer with a substrate molecule (e.g., amino acids, lipids). This results in the formation of radicals, which can then react with molecular oxygen to produce superoxide (B77818) anions (O₂⁻) and other reactive oxygen species (ROS). nih.govnih.gov

Type II Mechanism: The excited triplet flavin transfers its energy directly to ground-state molecular oxygen (³O₂), promoting it to the highly reactive singlet oxygen (¹O₂) state. nih.govnih.gov Singlet oxygen is a powerful oxidizing agent that can rapidly damage biological molecules, including lipids, proteins (particularly methionine, tryptophan, and histidine residues), and nucleic acids. nih.govnih.gov

The relative contribution of Type I and Type II pathways depends on the concentration of the substrate and oxygen, as well as the local environment. researchgate.net These flavin-sensitized reactions are implicated in various biological phenomena, from light-induced damage in cells to the mechanism of action for certain flavin-based photoreceptors. nih.govnih.govpageplace.de The reaction rate of flavins with singlet oxygen is very high, underscoring their potential to mediate photodamage. nih.govresearchgate.net

| Photosensitized Reaction | Key Reactants | Primary Products | Biological Implication |

| Type I | Triplet Flavin, Substrate (e.g., Tryptophan), O₂ | Flavin Radical, Substrate Radical, Superoxide (O₂⁻) | Oxidative stress, radical-mediated damage to biomolecules. nih.govnih.gov |

| Type II | Triplet Flavin, ³O₂ | Ground-State Flavin, Singlet Oxygen (¹O₂) | Oxidation of lipids, proteins, and DNA; phototoxicity. nih.govnih.gov |

Advanced Analytical Chemistry Methodologies for Research Application

Chromatographic Separation Techniques for Purity and Isolation (e.g., Paper Chromatography, HPLC)

Chromatography is a foundational technique for separating and purifying components from a mixture. jackwestin.com The separation is based on the differential partitioning of compounds between a stationary phase and a mobile phase. jackwestin.com For flavin derivatives, both classical and modern chromatographic methods are employed.

Paper Chromatography

Paper chromatography is a planar chromatographic technique used for the separation and identification of moderately polar to polar compounds like flavins. In this method, a specialized paper (cellulose) acts as the stationary phase, and a solvent or mixture of solvents serves as the mobile phase, moving up the paper by capillary action. jackwestin.comquora.com The separation of different flavins is achieved based on their varying affinities for the stationary and mobile phases, resulting in different migration distances on the chromatogram. quora.com The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value used for identification under specific conditions.

For the separation of flavins, various solvent systems have been successfully utilized to achieve distinct separation profiles. The choice of solvent is critical as it determines the degree of separation. youtube.com

Table 1: Paper Chromatography Solvent Systems for Flavin Separation

| Mobile Phase Composition | Application Notes |

| 1-Propanol / Water / Acetic Acid (4:2:1, v/v/v) | A versatile system for separating various flavan-3-ols on cellulose (B213188) plates. researchgate.net |

| 1-Propanol / Water (20:80, v/v) | Effective for differentiating between flavin compounds with similar structures. researchgate.net |

| Water | Can surprisingly enable the separation of epimers and dimers of related flavonoid compounds. researchgate.net |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a more advanced, instrumental technique offering significantly higher resolution, speed, and sensitivity compared to paper chromatography. It is the most widely used analytical tool for pharmaceutical analysis. HPLC, particularly in the reversed-phase mode, is well-suited for the analysis of flavin derivatives.

In a typical reversed-phase setup, the stationary phase is nonpolar (e.g., a C18-bonded silica (B1680970) column), and the mobile phase is a polar solvent mixture, such as water/acetonitrile or water/methanol (B129727), often with pH modifiers like formic acid or buffers. ub.edunih.gov The components are separated based on their hydrophobicity; more nonpolar compounds are retained longer on the column. Detection is commonly performed using UV-Vis or fluorescence detectors, for which flavins are well-suited due to their chromophoric and fluorescent properties. nih.govunimi.it

Table 2: Example HPLC Conditions for Flavin Analysis

| Parameter | Condition | Source |

| Column | Hypersil C18 ODS (200 x 2.1 mm, 5 µm) | nih.gov |

| Mobile Phase A | 0.05 M NaH₂PO₄ buffer (pH 3.0) | nih.gov |

| Mobile Phase B | Acetonitrile | nih.gov |

| Detection | Fluorescence (λex: 265 nm, λem: 525 nm) | nih.gov |

| Column | Kinetex C18 (150 × 4.6 mm, 2.6 µm) | ub.edu |

| Mobile Phase A | 0.1% Formic acid in water | ub.edu |

| Mobile Phase B | Methanol | ub.edu |

| Detection | UV-Vis (280 nm) and Fluorescence (λex: 276 nm, λem: 316 nm) | ub.edu |

Spectrophotometric Assays for Quantitative Analysis in Research Studies

UV-Visible (UV-Vis) spectrophotometry is a powerful and widely used technique for the quantitative analysis of flavins, including Lumiflavin-3-acetic Acid Ethyl Ester. researchgate.net This method relies on the principle that molecules with chromophores, like the isoalloxazine ring system in flavins, absorb light at specific wavelengths in the UV and visible regions of the electromagnetic spectrum. researchgate.net

The absorption spectrum of a flavin is characteristic and can be used for its identification and quantification. researchgate.net Oxidized flavins typically exhibit two major absorption bands: one in the UV region and another in the visible region. researchgate.net The protein environment can perturb the flavin spectrum, providing information about the flavin's local environment. researchgate.net

Quantitative analysis is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance of a solution at a specific wavelength (usually the absorption maximum, λmax), and comparing it to a standard curve prepared from known concentrations of the compound, the concentration of the analyte in an unknown sample can be accurately determined. unomaha.edu For riboflavin (B1680620), assays can be reliably performed by measuring absorbance at around 440-446 nm. unomaha.edusielc.com

Table 3: Characteristic UV-Vis Absorption Maxima for Flavin Compounds

| Flavin Compound | Typical Absorption Maxima (λmax) | Notes | Source |

| Riboflavin | ~224 nm, ~268 nm, ~370-375 nm, ~446 nm | The exact maxima can be influenced by solvent and pH. | sielc.comresearchgate.net |

| Flavin Mononucleotide (FMN) | ~360 nm, ~450 nm | In oxidized form. Reduction leads to bleaching of the chromophore. | researchgate.net |

| Flavin Adenine (B156593) Dinucleotide (FAD) | ~378 nm, ~460 nm | Characteristic peaks for the oxidized flavoprotein. | researchgate.net |

The pH of the solution can affect the UV-Vis spectrum of flavins, so buffered solutions are often used to ensure reproducibility and accuracy in quantitative assays. unomaha.edu

Characterization of Volatile Compounds via Gas Chromatography-Mass Spectrometry (GC-MS) for Related Esters

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier analytical technique for separating, identifying, and quantifying volatile and semi-volatile compounds. nih.gov While Lumiflavin-3-acetic Acid Ethyl Ester itself has low volatility, the GC-MS methodology is highly relevant for characterizing related, more volatile ester compounds or potential volatile degradation products. nih.gov

The process involves two main stages:

Gas Chromatography (GC): The sample is injected into the instrument where it is vaporized. An inert carrier gas (like helium) transports the vaporized sample through a long, thin capillary column. ekb.eg The column's inner surface is coated with a stationary phase. Separation occurs as different compounds in the sample interact differently with the stationary phase, causing them to travel through the column at different speeds and elute at characteristic retention times. ekb.eg

Mass Spectrometry (MS): As each separated compound elutes from the GC column, it enters the mass spectrometer. Here, it is bombarded with electrons (in electron impact ionization mode), causing the molecules to ionize and break apart into charged fragments. ekb.eg The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z) and detects them. The resulting mass spectrum is a unique fragmentation pattern that serves as a molecular "fingerprint," allowing for definitive identification of the compound by comparison to spectral libraries. acs.orgnih.gov

For the analysis of esters, GC-MS is a standard method. nih.gov High-temperature GC/MS can even be used for the direct analysis of less volatile wax esters without requiring prior chemical breakdown (hydrolysis). nih.gov

Table 4: Typical GC-MS Parameters for the Analysis of Volatile Esters

| Parameter | Example Condition | Purpose | Source |

| GC Column | Rtx-5MS (e.g., 30 m x 0.25 mm ID) | A common, versatile column for separating a wide range of volatile compounds. | ekb.eg |

| Carrier Gas | Helium | An inert gas to carry the sample through the column. | ekb.eg |

| Injector Temperature | 230 °C | To ensure rapid and complete vaporization of the sample. | ekb.eg |

| Oven Program | Temperature ramp (e.g., 70°C to 220°C) | A programmed temperature increase allows for the separation of compounds with a range of boiling points. | ekb.eg |

| Ionization Mode | Electron Impact (EI, 70 eV) | A standard, robust method for generating reproducible fragmentation patterns. | ekb.eg |

| Mass Analyzer | Quadrupole | Scans a range of m/z values to generate the mass spectrum. | ekb.eg |

This technique is particularly valuable for identifying impurities, characterizing reaction byproducts, or studying the metabolic fate of ester-containing compounds in biological systems. mdpi.com

Q & A

Q. What are the established synthetic routes for Lumiflavin-3-acetic Acid Ethyl Ester, and how are they optimized for yield?

The synthesis of ethyl ester derivatives, including Lumiflavin-3-acetic Acid Ethyl Ester, often involves condensation reactions. For example, ethyl cyanoacetate can react with arylhydrazonopropanals in acetic acid with ammonium acetate under controlled conditions to yield substituted azonicotinic acid ethyl esters . Optimization typically focuses on solvent systems (e.g., acetic acid), temperature (80–100°C), and catalyst selection (e.g., ammonium acetate). Yield improvements are achieved by iterative adjustments to stoichiometry and reaction time, followed by purification via column chromatography. Characterization is confirmed using NMR and GC-MS .

Q. What analytical techniques are most reliable for characterizing Lumiflavin-3-acetic Acid Ethyl Ester?

Gas chromatography-mass spectrometry (GC-MS) is widely used for profiling ethyl esters, as demonstrated in studies analyzing lauric, myristic, and oleic acid ethyl esters . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) provides structural confirmation, particularly for distinguishing carbonyl and ethyl groups. Reference spectral data from authoritative databases like NIST Chemistry WebBook are critical for cross-validation .

Q. How does the ethyl ester functional group influence the compound’s stability and reactivity?

The ethyl ester group enhances lipophilicity, improving membrane permeability in biological systems. However, it introduces susceptibility to hydrolysis under alkaline conditions or enzymatic action (e.g., esterases). Stability studies recommend storage at −20°C in anhydrous solvents to prevent degradation. Reactivity at the methylene group adjacent to carbonyls enables alkylation or condensation reactions, useful for derivatization .

Advanced Research Questions

Q. What strategies improve enantioselectivity in the enzymatic synthesis of Lumiflavin-3-acetic Acid Ethyl Ester?

Hyperthermophilic esterases, such as PestE from Pyrobaculum calidifontis, exhibit high enantioselectivity (E > 100) for chiral carboxylic acids. Immobilizing these enzymes on solid supports or engineering their active sites via site-directed mutagenesis can enhance selectivity. Reaction conditions (e.g., pH 7–8, 70–90°C) must balance enzyme activity and substrate stability. Kinetic resolution of racemic mixtures followed by chiral HPLC validation is recommended .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies in bioactivity often arise from variations in assay conditions (e.g., cell lines, solvent carriers) or impurity profiles. For example, anti-inflammatory effects observed in in vitro models may not translate to in vivo systems due to metabolic instability. Rigorous batch-to-batch purity analysis (HPLC ≥98%) and standardized assays (e.g., ROS scavenging in SH-SY5Y cells for neuroprotection studies) are essential. Meta-analyses of existing data should account for confounding variables like oxidative stress markers .

Q. What experimental designs are optimal for studying the neuroprotective mechanisms of Lumiflavin-3-acetic Acid Ethyl Ester?

Preclinical models of neurodegenerative diseases (e.g., Parkinson’s) should employ dose-response studies in in vivo systems (rodents) with endpoints like dopaminergic neuron survival and mitochondrial function. In vitro models using neuroblastoma cells can assess ROS scavenging via DCFH-DA assays. Dual approaches—pharmacological inhibition (e.g., using mitochondrial complex I inhibitors) and genetic knockdown (e.g., Nrf2 siRNA)—help elucidate pathways. Data should be analyzed with multivariate statistics to account for inter-animal variability .

Q. How can computational methods predict the pharmacokinetic properties of this compound?

Molecular docking (e.g., AutoDock Vina) can predict binding affinity to targets like cyclooxygenase-2 (COX-2) or acetylcholinesterase. ADMET predictions using tools like SwissADME estimate bioavailability (%F >30), blood-brain barrier penetration (BBB+), and CYP450 metabolism. Validation via in vitro Caco-2 cell permeability assays and hepatic microsomal stability tests is critical for translational relevance .

Methodological Guidance

- Handling Contradictory Synthesis Outcomes : If reaction yields vary, systematically test variables (solvent polarity, catalyst loading) using design-of-experiment (DoE) frameworks. For example, Fusi et al. demonstrated that altering acetic acid concentration shifts products between hydroxy- and amino-substituted derivatives .

- Data Reproducibility : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles by publishing raw spectral data (e.g., depositing GC-MS files in Zenodo) and detailed protocols .

- Ethical and Statistical Rigor : For in vivo studies, ensure sample sizes (n ≥8/group) meet power analysis thresholds (α=0.05, β=0.2). Use blinding and randomization to mitigate bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.